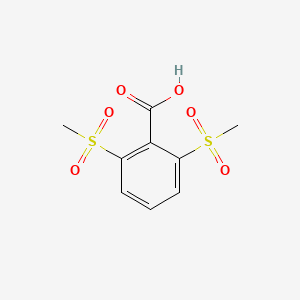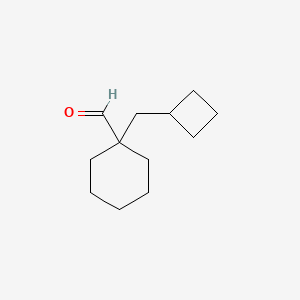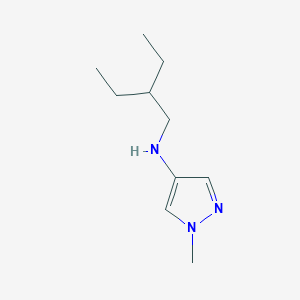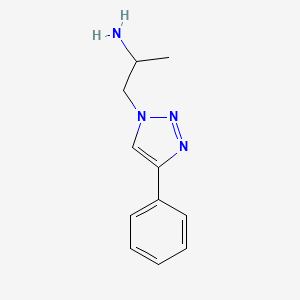
2,6-Dimethanesulfonylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethanesulfonylbenzoic acid is an organic compound characterized by the presence of two methanesulfonyl groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethanesulfonylbenzoic acid typically involves the sulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the sulfonation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
化学反応の分析
Types of Reactions
2,6-Dimethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acids depending on the reagents and conditions used .
科学的研究の応用
2,6-Dimethanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-Dimethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and alteration of cellular signaling processes .
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the sulfonyl groups, resulting in different chemical properties.
2,6-Dihydroxybenzoic acid: Contains hydroxyl groups instead of sulfonyl groups, leading to different reactivity and applications.
2,6-Dihydroxyacetophenone: Similar structure but with an acetophenone moiety, affecting its chemical behavior.
Uniqueness
2,6-Dimethanesulfonylbenzoic acid is unique due to the presence of two methanesulfonyl groups, which impart distinct chemical properties such as increased acidity and reactivity towards nucleophiles. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H10O6S2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
2,6-bis(methylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H10O6S2/c1-16(12,13)6-4-3-5-7(17(2,14)15)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
InChIキー |
FPJULHLUBODJTR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)


![Pentyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247544.png)

![N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide](/img/structure/B13247552.png)
![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
amine](/img/structure/B13247575.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)


